molecular formula C18H25ClN4O2 B5360811 1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B5360811
M. Wt: 364.9 g/mol
InChI Key: LVYZIFTUWKXHBI-UHFFFAOYSA-N
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Description

1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. This molecule features a piperazine core linked to a piperidine carboxamide moiety via an acetyl bridge, a structural motif common in compounds investigated for central nervous system (CNS) activity. The 3-chlorophenyl-substituted piperazine is a significant pharmacophore in neuroscience research. Piperazine derivatives are frequently explored for their affinity for various neuromodulatory receptors . For instance, some piperazine-based compounds have demonstrated anxiolytic and antidepressant-like activities in preclinical models, with effects potentially mediated through interactions with serotonergic (e.g., 5-HT 1A ), adrenergic, and dopaminergic pathways . Other research chemicals featuring a 1-arylpiperazine structure have been reported to act as high-affinity dopamine reuptake inhibitors, highlighting the potential of this chemical class in modulating monoaminergic systems . The piperidine-4-carboxamide portion of the molecule is another privileged structure in medicinal chemistry, often contributing to favorable physicochemical properties and target binding. Researchers may find this compound valuable for in vitro pharmacological assays to characterize its binding affinity and functional activity at neuronal receptors and transporters. Its potential mechanism of action would be determined through targeted experimental studies, which could include receptor binding assays and behavioral models relevant to CNS disorders. This product is strictly for use in laboratory research.

Properties

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2/c19-15-2-1-3-16(12-15)22-10-8-21(9-11-22)13-17(24)23-6-4-14(5-7-23)18(20)25/h1-3,12,14H,4-11,13H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYZIFTUWKXHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a complex organic compound with significant potential in pharmacological research. This compound features a unique structure that includes piperazine and piperidine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is C22H27ClN6O3, with a molecular weight of 458.9 g/mol. The IUPAC name is 1-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide]. The compound's structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H27ClN6O3
Molecular Weight458.9 g/mol
IUPAC Name1-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide]
InChIInChI=1S/C22H27ClN6O3/c23-17...
InChI KeyXJOFTOZGLCXHPA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. It has been shown to act as a selective agonist for specific dopamine receptors, particularly the D3 receptor, which plays a crucial role in neuropsychiatric disorders. Research indicates that the compound promotes β-arrestin translocation and G protein activation, leading to downstream signaling events that can influence neuronal activity and behavior .

Key Findings:

  • Dopamine Receptor Interaction : The compound exhibits high selectivity for the D3 receptor over the D2 receptor, suggesting potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect dopaminergic neurons from degeneration, indicating its potential role in neuroprotection .

Therapeutic Applications

The diverse biological activities of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide suggest several therapeutic applications:

1. Neuropsychiatric Disorders

  • The compound's selective action on the D3 receptor positions it as a candidate for developing treatments for schizophrenia and mood disorders.

2. Cancer Therapy

  • Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .

3. Cholinesterase Inhibition

  • Some structural analogs have shown promise in inhibiting cholinesterase, which is relevant for Alzheimer's disease treatment due to its role in neurotransmitter regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is crucial for optimizing its pharmacological properties. Research has identified several key modifications that enhance its activity:

ModificationEffect on Activity
Chlorine SubstitutionIncreased selectivity for D3 receptor
Piperazine Ring ModificationsEnhanced binding affinity and improved pharmacokinetics
Acetyl Group VariationAltered metabolic stability and bioavailability

These modifications are essential for developing more potent analogs with reduced side effects.

Case Studies

Recent case studies highlight the potential of this compound in clinical settings:

Case Study 1: D3 Receptor Agonism
A study demonstrated that optimized analogs of this compound effectively promoted D3 receptor-mediated signaling pathways without activating D2 receptors, thus minimizing side effects associated with traditional antipsychotics .

Case Study 2: Anticancer Activity
In vitro tests showed that certain derivatives exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin in inducing apoptosis .

Comparison with Similar Compounds

Structural Analogues with Quinolone Cores

ND-7 and ND-8 () share the 3-chlorophenylpiperazine-acetyl motif but are attached to a quinolone carboxylic acid core. Key differences include:

  • Core Structure: The quinolone ring in ND-7/ND-8 contrasts with the piperidine carboxamide in the target compound. Quinolones are associated with antibacterial activity via DNA gyrase inhibition, whereas carboxamides may enhance hydrogen bonding for CNS targets .
  • Synthesis : ND-7 and ND-8 were synthesized via nucleophilic substitution with yields of 38% and 58%, respectively, suggesting possible synthetic routes for the target compound .

Table 1: Quinolone-Based Analogs

Compound Core Structure Yield Key Functional Groups
ND-7 Quinolone carboxylic acid 38% 3-Chlorophenylpiperazine, acetyl
ND-8 Quinolone carboxylic acid 58% 3-Chlorophenylpiperazine, phenylacetyl
Target Compound Piperidine carboxamide N/A 3-Chlorophenylpiperazine, acetyl

Urea Derivatives with Piperazine-Thiazolyl Linkers

Compounds 1f, 1g, 2b, and 11a–11o () feature urea groups instead of carboxamides, with piperazine-thiazolyl backbones. Notable comparisons:

  • Synthetic Efficiency : Yields for these compounds range from 70–88%, indicating robust synthetic protocols that could inform the optimization of the target compound’s synthesis .

Table 2: Urea vs. Carboxamide Derivatives

Compound Functional Group Yield Melting Point (°C)
1f () Urea 70.7% 198–200
11f () Urea 85.1% N/A
Target Compound Carboxamide N/A N/A

Aryl Piperazine Derivatives with Antipsychotic Activity

Biphenyl-aryl piperazine derivatives () share the acetyl linker and 3-chlorophenyl substitution. Highlights include:

  • Pharmacological Profile : Compounds with chloro-substituted aryl groups demonstrated enhanced anti-dopaminergic and anti-serotonergic activity, suggesting the target’s 3-chlorophenyl group may confer similar properties .
  • QSAR Insights : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlated with activity in these derivatives, implying that the target’s carboxamide could influence these parameters .

Piperidine and Diazaspiro Derivatives

  • Compound 14 (): A diazaspiro decane dione with a 3-chlorophenylpiperazine group. The spirocyclic core may confer conformational rigidity, contrasting with the flexibility of the target’s piperidine ring .

Key Structural and Functional Insights

  • 3-Chlorophenylpiperazine Motif : Common across analogs, this group is associated with receptor binding (e.g., dopamine D2/5-HT1A) and may drive the target’s pharmacological profile .
  • Acetyl Linker : Facilitates conformational flexibility and interactions with hydrophobic pockets, as seen in antipsychotic derivatives .
  • Carboxamide vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling the piperazine and piperidine moieties via an acetyl linker. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation .
    • Optimization : Monitor progress using thin-layer chromatography (TLC) and optimize pH to stabilize intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., 3-chlorophenyl group integration) .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or piperidine moieties influence receptor binding affinity and selectivity?

  • Methodology :

  • Comparative SAR studies : Replace 3-chlorophenyl with fluorophenyl or methyl groups to assess steric/electronic effects on target engagement .
  • Binding assays : Use radioligand displacement studies (e.g., CCR5 receptor binding, IC50 values) to quantify affinity changes .
    • Key Finding : Introducing polar groups (e.g., carbamoyl) enhances metabolic stability without compromising affinity, as seen in related CCR5 antagonists .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic (PK) profiles?

  • In vitro :

  • Hepatic microsomal stability assays : Measure metabolic degradation rates using human liver microsomes (HLM) .
  • Caco-2 permeability : Predict intestinal absorption potential .
    • In vivo :
  • Rodent PK studies : Administer via intravenous/oral routes; quantify plasma half-life (t1/2) and bioavailability (BA) .
  • Mass balance studies : Use radiolabeled compound to track excretion pathways .

Q. How can molecular docking and QSAR modeling predict interactions with biological targets?

  • Methodology :

  • Molecular docking : Align compound into target active sites (e.g., CCR5, enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with conserved residues (e.g., Glu283 in CCR5) .
  • QSAR : Train models using descriptors like logP, polar surface area, and topological indices to predict activity against viral or inflammatory targets .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Root cause analysis :

  • Structural variability : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on activity .
  • Assay conditions : Standardize protocols for cell lines, incubation times, and endpoint measurements .
    • Resolution : Perform head-to-head comparisons under controlled conditions and validate using orthogonal assays (e.g., SPR vs. cell-based readouts) .

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